Physicochemical Properties of 2-Hydroxy-N,N,3-trimethylbutanamide
Physicochemical Properties of 2-Hydroxy-N,N,3-trimethylbutanamide
Content Type: Technical Monograph & Experimental Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers
Executive Summary
2-Hydroxy-N,N,3-trimethylbutanamide (CAS: 1507038-39-2 for the S-enantiomer) represents a specialized class of
Its physicochemical profile—characterized by a compact, amphiphilic structure—renders it a potent building block for
Molecular Architecture & Identification
The molecule features a butanamide backbone substituted with a hydroxyl group at the
Chemical Identity Data
| Parameter | Technical Specification |
| IUPAC Name | 2-Hydroxy-N,N,3-trimethylbutanamide |
| Common Synonyms | N,N-Dimethyl-2-hydroxyisovaleramide; N,N-Dimethyl-2-hydroxy-3-methylbutanamide |
| CAS Registry Number | 1507038-39-2 (specifically for the (S)-isomer) |
| Molecular Formula | C |
| Molecular Weight | 145.20 g/mol |
| SMILES | CC(C)C(=O)N(C)C (for S-isomer) |
| Chiral Center | C2 (Typically utilized as the S-enantiomer derived from L-Valine) |
Physicochemical Profile
The following data aggregates experimental values from isolation protocols and computational predictions based on structure-activity relationships (SAR) of homologous
Thermodynamic & Physical Constants
| Property | Value / Range | Context / Conditions |
| Physical State | Viscous Liquid | At 25°C (Standard Pressure) |
| Boiling Point | 59–61 °C | @ 2.0 mmHg (Vacuum Distillation) [1] |
| Boiling Point (Est.) | ~215 °C | @ 760 mmHg (Atmospheric) |
| Optical Rotation | +38.4° | |
| Density (Predicted) | Based on molar volume of hydroxy-amides | |
| LogP (Octanol/Water) | ~0.2 – 0.6 | Amphiphilic; highly permeable |
| Solubility | High | Miscible with MeOH, Et |
| pKa (Hydroxyl) | ~13.5 | Weakly acidic secondary alcohol |
Stability & Reactivity
-
Thermal Stability : Stable under vacuum distillation conditions (<70°C). Prolonged heating >100°C may induce dehydration to the
-unsaturated amide. -
Hydrolytic Stability : The N,N-dimethyl amide bond is robust against neutral hydrolysis but will cleave under strong acidic (6M HCl, reflux) or basic conditions to regenerate 2-hydroxyisovaleric acid.
Synthesis & Manufacturing Protocol
The most efficient synthetic route preserves the chirality of the starting material, methyl (S)-2-hydroxyisovalerate (derived from L-valine via diazotization or enzymatic reduction). The direct amidation requires catalysis to overcome the poor nucleophilicity of the ester carbonyl.
Diagram 1: Synthetic Pathway (Graphviz)
Caption: Stereoselective synthesis from L-Valine pool via hydroxy-ester intermediate.
Detailed Experimental Protocol [1]
Objective: Synthesis of (S)-2-Hydroxy-N,N,3-trimethylbutanamide on a multigram scale.
-
Equipment Setup : Use a heavy-walled pressure bottle (Pyrex) to contain volatile dimethylamine.[2]
-
Reagent Charging :
-
Reaction :
-
Seal the vessel tightly.
-
Heat to 70°C in an oil bath with magnetic stirring.
-
Maintain reaction for 110 hours (kinetic monitoring via TLC/GC recommended).
-
-
Work-up & Purification :
-
Cool to room temperature and vent excess dimethylamine carefully.
-
Purify directly via vacuum distillation.
-
Yield : Collect fraction boiling at 59–61 °C / 2 mmHg . Typical yield is ~80% (3.87 g).
-
Applications in Drug Development
Chiral Auxiliary for Organometallics
The primary utility of 2-hydroxy-N,N,3-trimethylbutanamide is as a Weinreb amide equivalent for generating chiral
-
Mechanism : The hydroxyl group can be protected (e.g., with ethyl vinyl ether). The amide moiety then reacts with Grignard or organolithium reagents. The stable tetrahedral intermediate prevents over-addition, yielding a ketone upon hydrolysis with high enantiomeric retention.
Solubilization & Permeation
Due to its amphiphilic nature (hydrophobic isobutyl tail + hydrophilic hydroxy-amide head), this compound acts as a hydrotrope .
-
Formulation Use : It can disrupt water structure to increase the solubility of poorly soluble active pharmaceutical ingredients (APIs), serving as a functional alternative to N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) with potentially lower toxicity profiles (based on homolog data).
Diagram 2: Application Logic
Caption: Dual utility as a synthetic intermediate and formulation excipient.
References
-
Tamura, Y. et al. (1987). Efficient Synthesis of Chiral
-Hydroxy Ketones via -Hydroxy Amides. Bulletin of the Chemical Society of Japan , 60(3), 1027–1036. -
PubChem Database . (n.d.). Compound Summary: 2-Hydroxy-N,N,3-trimethylbutanamide.[3][4][2][5][6][7] National Center for Biotechnology Information.
-
Biozol . (n.d.). Product Data Sheet: CAS 1507038-39-2.[5][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. 35123-06-9|2-Hydroxy-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]
- 4. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-N,N,3-trimethylbutanamide, CAS [[1507038-39-2]] | BIOZOL [biozol.de]
- 6. 26549-65-5|(2R,3R)-N,N,N',N'-Tetramethyl-L-tartaric acid diamide|BLD Pharm [bldpharm.com]
- 7. 81-13-0|(R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide|BLD Pharm [bldpharm.com]
